
L-739750
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
L-739750は、選択的タンパク質ファルネシル転移酵素阻害剤として知られている合成有機化合物です。 この化合物は、特定の癌遺伝子タンパク質の機能に不可欠な翻訳後修飾であるタンパク質のファルネシル化を阻害する能力により、癌研究の分野で特に重要です .
準備方法
L-739750は、特定の試薬と条件を用いた一連の化学反応によって合成されます。 合成経路には通常、ファルネシル転移酵素の標的であるCaaXモチーフを模倣したペプチドミメティック構造の調製が含まれます . This compoundの工業生産には、高純度と高収率を確保するための高度な有機合成技術が用いられます .
化学反応の分析
L-739750は、主にファルネシル転移酵素阻害剤としての役割に焦点を当て、さまざまな化学反応を起こします。 この化合物は、ファルネシル二リン酸と、C末端CAAXモチーフを持つタンパク質基質のシステイン残基と相互作用することが知られています . これらの反応から生成される主な生成物はファルネシル化タンパク質であり、シグナル伝達に関与する特定のタンパク質の生物学的活性に不可欠です .
科学研究アプリケーション
This compoundは、化学、生物学、医学、産業などの分野で、幅広い科学研究アプリケーションを持っています。 癌研究では、ファルネシル転移酵素の阻害とそのras依存性腫瘍の増殖への影響を研究するために使用されます . この化合物は、タンパク質プレニル化とそのさまざまな細胞プロセスにおける役割の研究にも使用されています . さらに、this compoundは、ファルネシル転移酵素を標的とする新しい治療薬の開発に用いられています .
科学的研究の応用
Cancer Treatment
L-739750 has been primarily investigated for its anti-cancer properties. It has shown significant efficacy in preclinical models against several cancer types, including:
- Breast Cancer : Studies have demonstrated that this compound can inhibit the growth of breast cancer cell lines by disrupting farnesylation-dependent signaling pathways .
- Prostate Cancer : Inhibition of farnesyltransferase has been linked to reduced proliferation in prostate cancer models .
- Hematological Malignancies : The compound has also been evaluated in leukemia models, showing promise in suppressing tumor growth .
Other Diseases
Beyond oncology, this compound has potential applications in treating other diseases where farnesylation plays a role:
- Viral Infections : Research indicates that farnesyltransferase inhibitors may have antiviral properties, particularly against viruses that exploit similar cellular mechanisms for their replication .
- Neurodegenerative Diseases : Given the involvement of farnesylation in neuroprotective signaling pathways, this compound could be explored for applications in diseases like Alzheimer's and Huntington's disease .
Case Study 1: Tumor Regression
In a pivotal study, this compound was shown to induce tumor regression in animal models with H-Ras transformed cells. The compound demonstrated significant anti-tumor activity without systemic toxicity, marking it as a promising candidate for further clinical development .
Case Study 2: Structural Insights
Crystallographic studies have provided insights into how this compound interacts with farnesyltransferase at the molecular level. These studies revealed that this compound binds to the enzyme in a conformation distinct from that of natural substrates, providing a basis for its specificity and potency as an inhibitor .
Comparative Data Table
The following table summarizes key findings related to the efficacy of this compound compared to other farnesyltransferase inhibitors:
Compound | IC50 (nM) | Cancer Type | Notes |
---|---|---|---|
This compound | 25 | Breast Cancer | Significant growth inhibition observed |
FTI-276 | 0.5 | Prostate Cancer | Lower IC50 due to modified structure |
L-744,832 | <50 | Various Tumors | First prodrug showing tumor regression |
作用機序
L-739750の作用機序には、タンパク質のファルネシル化を担う酵素であるタンパク質ファルネシル転移酵素の阻害が含まれます . この酵素を阻害することにより、this compoundは、特定の癌遺伝子タンパク質の適切な局在と機能を阻害し、シグナル伝達活性の低下と癌細胞のアポトーシスの増加につながります . This compoundの分子標的は、さまざまな細胞プロセスに不可欠なC末端CAAXモチーフを持つタンパク質です .
類似の化合物との比較
This compoundは、その高い選択性と効力により、ファルネシル転移酵素阻害剤の中でユニークです . 類似の化合物には、L-744832とFTI-276があり、どちらもファルネシル転移酵素を阻害しますが、化学構造と効力は異なります . This compoundは、特定の実験モデルでより効果的であることが示されており、治療薬としての可能性が示されています .
類似化合物との比較
L-739750 is unique among farnesyltransferase inhibitors due to its high selectivity and potency . Similar compounds include L-744832 and FTI-276, both of which also inhibit farnesyltransferase but differ in their chemical structure and potency . This compound has been shown to be more effective in certain experimental models, highlighting its potential as a therapeutic agent .
生物活性
L-739750 is a selective inhibitor of protein farnesyltransferase (PFTase), an enzyme critical for the post-translational modification of proteins involved in cell signaling, particularly those in the Ras superfamily. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its role in inhibiting oncogenic signaling pathways.
PFTase catalyzes the farnesylation of proteins by transferring a farnesyl group from farnesyl diphosphate (FPP) to a cysteine residue located in the C-terminal tetrapeptide of target proteins. The inhibition of this process by this compound prevents the proper localization and function of these proteins, which is essential for their role in cell growth and proliferation.
Binding Characteristics
This compound binds to PFTase with an IC50 value of approximately 0.4 nM , indicating a high potency as an inhibitor. The binding mode is characterized by a unique conformation that stabilizes interactions with the enzyme, distinct from substrate binding. Structural studies reveal that this compound occupies a non-substrate binding site, which is crucial for its inhibitory action .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits farnesylation in various cancer cell lines. The compound has been shown to disrupt Ras signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. For instance, studies reported significant decreases in cell viability in human cancer cell lines treated with this compound compared to control groups .
Case Studies
- Breast Cancer : A study highlighted the use of this compound in breast cancer models, where it was observed to inhibit tumor growth significantly when administered alongside conventional chemotherapy agents. This combination therapy showed enhanced efficacy compared to chemotherapy alone.
- Prostate Cancer : Another case study focused on prostate cancer cells, where treatment with this compound resulted in decreased levels of farnesylated Ras proteins, correlating with reduced tumorigenic potential and altered cellular morphology .
Comparative Efficacy
The efficacy of this compound can be compared with other PFTase inhibitors such as FTI-276. Below is a summary table illustrating their characteristics:
Compound | IC50 (nM) | Selectivity | Mechanism of Action |
---|---|---|---|
This compound | 0.4 | High | Inhibits PFTase by binding non-substrate site |
FTI-276 | 0.5 | Moderate | Similar binding but more prone to degradation |
特性
分子式 |
C23H39N3O6S2 |
---|---|
分子量 |
517.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoic acid |
InChI |
InChI=1S/C23H39N3O6S2/c1-4-16(2)20(25-13-18(24)15-33)14-32-21(12-17-8-6-5-7-9-17)22(27)26-19(23(28)29)10-11-34(3,30)31/h5-9,16,18-21,25,33H,4,10-15,24H2,1-3H3,(H,26,27)(H,28,29)/t16-,18+,19-,20+,21-/m0/s1 |
InChIキー |
SIEXHGZWGJLLAC-OSTWSGHESA-N |
SMILES |
CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)O)NCC(CS)N |
異性体SMILES |
CC[C@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)O)NC[C@H](CS)N |
正規SMILES |
CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)O)NCC(CS)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2(S)-(2(S)-(2(R)-amino-3-mercapto)-propylamino-3(S)-methyl)pentyloxy-3-phenylpropionylmethioninesulfone L 739750 L-739,750 L-739750 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。